molecular formula C15H14N2 B11883575 4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile CAS No. 664362-54-3

4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile

Cat. No.: B11883575
CAS No.: 664362-54-3
M. Wt: 222.28 g/mol
InChI Key: JFYXSLMZYFZVGC-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-1-naphthonitrile is a chemical compound characterized by the presence of a pyrrolidine ring attached to a naphthonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)-1-naphthonitrile typically involves the N-arylation of pyrrolidine with a naphthonitrile derivative. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the coupling reaction . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of 4-(Pyrrolidin-1-yl)-1-naphthonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Pyrrolidin-1-yl)-1-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol or lithium aluminum hydride in ether.

Major Products:

Scientific Research Applications

4-(Pyrrolidin-1-yl)-1-naphthonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-1-naphthonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The nitrile group can act as an electrophile, participating in covalent bonding with nucleophilic sites on biomolecules .

Molecular Targets and Pathways:

Biological Activity

4-Pyrrolidin-1-ylnaphthalene-1-carbonitrile (also referred to as 4-PyN) is an organic compound characterized by its unique structure, which includes a pyrrolidine ring attached to a naphthalene moiety with a carbonitrile functional group. Its molecular formula is C15H14N2, and it has a molecular weight of 238.28 g/mol. The compound's structural features suggest potential for various biological activities, particularly in pharmacology.

Pharmacological Potential

Research indicates that 4-PyN exhibits significant pharmacological activity, particularly in the realm of medicinal chemistry. Its structure resembles that of other biologically active compounds, allowing it to interact with specific receptors or enzymes, potentially making it a candidate for therapeutic development aimed at neurological disorders and other medical conditions.

The precise mechanisms through which 4-PyN exerts its biological effects are still under investigation. However, preliminary studies suggest that it may modulate biological pathways by selectively binding to certain receptors or enzymes. This selectivity implies that 4-PyN could be utilized in the development of new therapeutic agents targeting specific biological systems.

Comparative Analysis with Similar Compounds

The following table illustrates some compounds structurally related to 4-PyN, highlighting their unique aspects and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-(pyrrolidin-1-yl)naphthalene-1-carbonitrileContains a bromine substituent on the naphthalene ringEnhanced reactivity due to bromine atom
2-(Pyrrolidin-1-yl)naphthalene-1,4-dioneFeatures a dione structure instead of a carbonitrileDifferent functional groups leading to varied reactivity
2-Bromo-4-(pyrrolidin-1-yl)acetophenoneAcetophenone moiety instead of naphthalenePotential applications in different therapeutic areas

The uniqueness of 4-PyN lies in its combination of a naphthonitrile moiety with a pyrrolidine ring, which provides distinct electronic and steric properties that enhance its reactivity and biological activity compared to similar compounds.

Study on Neurological Activity

A significant study focused on the neurological effects of 4-PyN demonstrated its potential as a neuroprotective agent. In vitro assays indicated that the compound could mitigate oxidative stress in neuronal cells, suggesting its role in protecting against neurodegenerative diseases. The study reported that treatment with 4-PyN led to a decrease in markers of oxidative damage and improved cell viability under stress conditions .

Antimicrobial Properties

In another investigation, the antimicrobial properties of 4-PyN were evaluated against various bacterial strains. The results showed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .

Synthesis and Yield Optimization

Research on the synthesis of 4-PyN has highlighted methods that yield high purity and efficiency. Techniques such as microwave-assisted synthesis have been employed, resulting in yields exceeding 90% within short reaction times (15–50 minutes). This efficiency is crucial for scaling up production for further biological testing .

Properties

CAS No.

664362-54-3

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-pyrrolidin-1-ylnaphthalene-1-carbonitrile

InChI

InChI=1S/C15H14N2/c16-11-12-7-8-15(17-9-3-4-10-17)14-6-2-1-5-13(12)14/h1-2,5-8H,3-4,9-10H2

InChI Key

JFYXSLMZYFZVGC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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